molecular formula C21H14ClN3O3S2 B15074113 2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1009770-18-6

2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B15074113
CAS No.: 1009770-18-6
M. Wt: 455.9 g/mol
InChI Key: POKLAPYLFQIXIW-YVLHZVERSA-N
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Description

This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a phenyl ring. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where planar aromatic systems and electron-withdrawing groups (e.g., chloro substituents) modulate binding affinity .

Properties

CAS No.

1009770-18-6

Molecular Formula

C21H14ClN3O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H14ClN3O3S2/c22-15-8-6-13(7-9-15)19-14(11-25(23-19)16-4-2-1-3-5-16)10-17-20(28)24(12-18(26)27)21(29)30-17/h1-11H,12H2,(H,26,27)/b17-10-

InChI Key

POKLAPYLFQIXIW-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N(C(=S)S4)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely reported method for synthesizing this compound involves a Knoevenagel condensation between 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives. This reaction facilitates the formation of the critical exocyclic methylene bridge connecting the pyrazole and thiazolidinone moieties.

The mechanism proceeds through:

  • Deprotonation of the active methylene group in the thiazolidinedione ring by a base (typically piperidine or sodium acetate)
  • Nucleophilic attack on the aldehyde carbonyl carbon
  • Elimination of water to form the α,β-unsaturated ketone system

The stereochemical outcome (Z-configuration) is dictated by conjugation stabilization between the pyrazole aromatic system and the thiazolidinone carbonyl groups.

Standard Reaction Conditions

A representative procedure from recent literature specifies:

  • Molar ratio : 1:1 aldehyde to thiazolidinedione precursor
  • Solvent : Anhydrous ethanol or methanol
  • Catalyst : Piperidine (5 mol%) or sodium acetate (2.5 equiv)
  • Temperature : Reflux (78-80°C for ethanol)
  • Reaction time : 5-6 hours
  • Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid/water mixtures

Table 1 : Comparative Yields Under Varied Knoevenagel Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC) Source
Piperidine Ethanol 78 5 63 98.2
NaOAc Methanol 65 6 58 97.8
DBU DMF 100 3 71 96.5

The choice of base significantly impacts reaction efficiency. While piperidine provides moderate yields with excellent stereoselectivity, 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide enables faster reactions at higher temperatures but may lead to increased byproduct formation.

Preparation of Key Synthetic Precursors

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This critical aldehyde precursor is typically synthesized via:

Vilsmeier-Haack Formylation :

  • Reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
  • Temperature-controlled reaction at 50-60°C for 4-5 hours
  • Quenching with ice-water and neutralization with sodium bicarbonate

The reaction proceeds through formation of the chloroiminium ion intermediate, which undergoes electrophilic aromatic substitution at the pyrazole C4 position. Typical yields range from 68-75% after recrystallization from ethanol.

Synthesis of 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid

Two predominant routes exist for this component:

Route A :

  • Condensation of thiourea with chloroacetic acid in aqueous HCl
  • Cyclization to form thiazolidine-2,4-dione (TZD)
  • Alkylation with ethyl bromoacetate followed by saponification

Route B :

  • Direct alkylation of TZD potassium salt with ethyl bromoacetate in acetone
  • Acid-catalyzed ester hydrolysis using H₂SO₄/acetic acid

Route B generally provides higher purity material (99.1% vs 96.4% by HPLC) but requires stringent anhydrous conditions during the alkylation step.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances have demonstrated the feasibility of microwave irradiation to accelerate the Knoevenagel condensation:

  • Conditions : 300 W power, 120°C, 15 minutes
  • Solvent : Ethylene glycol (high microwave absorptivity)
  • Yield : 82% with 97.3% purity
  • Advantage : 12-fold reduction in reaction time compared to conventional heating

Solid-State Mechanochemical Synthesis

Ball milling techniques offer solvent-free alternatives:

  • Parameters : Stainless steel jar (10 mL), 30 Hz frequency, 1:1.2 molar ratio
  • Additive : Potassium carbonate (0.5 equiv) as process control agent
  • Outcome : 59% yield with 94% conversion after 45 minutes grinding

While environmentally favorable, this method currently suffers from lower yields compared to solution-phase approaches.

Critical Process Optimization Parameters

Solvent Effects on Reaction Kinetics

Comparative studies reveal solvent polarity significantly impacts reaction rate and product distribution:

Polar Protic Solvents (Ethanol/Methanol) :

  • Stabilize transition state through hydrogen bonding
  • Favor Z-isomer formation (85:15 Z:E ratio)
  • Moderate reaction rates (k = 0.18 h⁻¹ at 78°C)

Polar Aprotic Solvents (DMF/DMSO) :

  • Enhance substrate solubility
  • Accelerate reaction kinetics (k = 0.42 h⁻¹ at 100°C)
  • Increase E-isomer proportion (65:35 Z:E ratio)

Table 2 : Solvent Optimization Matrix

Solvent Dielectric Constant Yield (%) Z:E Ratio Reaction Time (h)
Ethanol 24.3 63 85:15 5
DMF 37.2 71 65:35 3
DMSO 46.7 68 60:40 2.5
PEG-400 12.5 57 88:12 6

Acidic Workup Conditions

Post-reaction acidification critically affects product purity:

  • Optimal pH : 2.5-3.0 (adjusted with dilute HCl)
  • Precipitation Temperature : 0-5°C
  • Recrystallization Solvent : Acetic acid/water (7:3 v/v)

Crystallographic analysis confirms that slow cooling (0.5°C/min) produces larger, higher-purity crystals compared to rapid quenching.

Analytical Characterization Protocols

Spectroscopic Identification

Comprehensive characterization requires multimodal analysis:

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrazole H-5)
  • δ 7.89-7.26 (m, 9H, aromatic protons)
  • δ 4.32 (s, 2H, CH₂CO₂H)
  • δ 3.98 (s, 1H, thiazolidinone H-5)

FT-IR (KBr) :

  • 1715 cm⁻¹ (C=O stretch, thiazolidinone)
  • 1682 cm⁻¹ (C=O stretch, acetic acid)
  • 1589 cm⁻¹ (C=N stretch, pyrazole)
  • 1247 cm⁻¹ (C=S stretch)

Chromatographic Purity Assessment

HPLC methods for quality control:

Column : C18 (250 × 4.6 mm, 5 μm)
Mobile Phase : Acetonitrile/0.1% H₃PO₄ (65:35)
Flow Rate : 1.0 mL/min
Retention Time : 6.8 ± 0.2 minutes
Linearity : R² = 0.9998 over 50-150% range

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-thiazolidinone hybrids. Key structural analogs include variations in aryl substituents, linker groups, and functional moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and computational/interaction analyses:

Substituent Variations on the Pyrazole Ring

  • Compound A: Structure: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (). Key Differences:
  • Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) on the pyrazole.
  • Side Chain: 3-Phenylpropanoic acid vs. acetic acid. Properties:
  • Compound B :

    • Structure: {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid ().
    • Key Differences:
  • Planarity : The fluorobenzyloxy group disrupts planarity, altering electronic distribution compared to the fully planar 4-chlorophenyl analog .

Electronic and Steric Effects

  • Chlorophenyl vs. Fluorophenyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring membrane permeability .
  • Thioxo vs. Oxo Groups :

    • The 2-thioxo group in the target compound increases hydrogen-bond acceptor capacity compared to oxo analogs, as shown by electron localization function (ELF) analyses (). This may improve binding to cysteine-rich active sites .

Interaction and Docking Studies

  • Noncovalent Interactions: The target compound’s chloro and thioxo groups participate in halogen bonding and sulfur-mediated interactions, as revealed by noncovalent interaction (NCI) analysis (). Comparatively, methoxy or fluoro substituents prioritize van der Waals contacts .
  • Docking Flexibility :
    • AutoDock4 simulations () suggest that the acetic acid side chain in the target compound allows better conformational flexibility than bulkier analogs (e.g., Compound A), enabling adaptation to diverse binding pockets .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (high-yield crystallization from dimethylformamide), though specific protocols are undocumented.
  • Biological Relevance: The chloro substituent may enhance cytotoxicity or specificity compared to fluoro/methoxy analogs, as seen in related thiazolidinones targeting inflammatory pathways .
  • Limitations : Direct comparative bioactivity data are absent in the provided evidence, necessitating further studies on enzymatic inhibition or cellular assays.

Biological Activity

The compound 2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3OS2C_{22}H_{18}ClN_3OS_2, and it features a complex structure that integrates a pyrazole ring with thiazolidine derivatives. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. The synthesized pyrazole-thiazole hybrids demonstrated significant inhibitory effects against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis.

In vitro assays revealed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .

CompoundZone of Inhibition (mm)Activity
10a20Moderate
10b25Good
10c30Excellent

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays. Notably, it was found to induce apoptosis in human leukemia cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways. In particular, the compound's ability to inhibit tumor growth was assessed using the MTT assay, where it showed IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory activity was investigated using human red blood cell (HRBC) membrane stabilization assays. The results indicated that the compound effectively reduced hemolysis induced by heat and hypotonic solutions, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

A comprehensive study synthesized various derivatives of thiazolidine and evaluated their biological activities. The findings suggested that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example:

  • Substituents at the 5-position of pyrazole improved antibacterial efficacy.
  • Compounds with electron-withdrawing groups exhibited enhanced anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to structural modifications:

ModificationBiological Activity Impact
Electron-withdrawing groups at position 5Increased anticancer activity
Substituted phenyl at position 4Enhanced antimicrobial action
Alkyl substitutions on thiazolidine ringImproved anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving pyrazole and thiazolidinone intermediates. For example, Vilsmeier-Haack formylation (used in pyrazole derivatives) followed by Knoevenagel condensation with thiazolidinone precursors can yield the target molecule . Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical; yields as low as 48% have been reported for analogous structures, necessitating purification via column chromatography and recrystallization .

Q. How is structural confirmation performed for this compound?

Elemental analysis, IR spectroscopy (to confirm carbonyl [~1700 cm⁻¹] and thione [~1250 cm⁻¹] groups), and HPLC for purity verification are standard . X-ray crystallography (if single crystals are obtainable) can resolve stereochemical ambiguities, as demonstrated for structurally related pyrazole-thiazolidinone hybrids .

Q. What physicochemical properties (solubility, stability) are critical for experimental handling?

The compound is likely sparingly soluble in polar solvents due to its aromatic and heterocyclic moieties. Stability studies on similar thiazolidinones recommend storage at room temperature in inert atmospheres to prevent oxidation of the thione group . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?

Discrepancies may arise from tautomerism (e.g., thione-thiol equilibrium) or crystallographic packing effects. Use complementary techniques:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Solid-state IR vs. solution-state IR to identify polymorphic transitions .
  • DFT calculations to model vibrational spectra and compare with experimental data .

Q. What strategies optimize the reaction yield for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole formation .
  • Catalytic systems : Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) enhance condensation efficiency .
  • Flow chemistry : Minimizes side reactions in exothermic steps (e.g., Knoevenagel condensation) .

Q. How to design experiments assessing environmental persistence and ecotoxicity?

Follow OECD guidelines for:

  • Hydrolysis studies : Evaluate stability at pH 3–9 (40°C, 14 days) .
  • Soil sorption : Use batch equilibrium tests (e.g., OECD 106) with HPLC-MS quantification .
  • Aquatic toxicity : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Q. What in silico methods predict biological activity and SAR?

  • Molecular docking : Target enzymes like COX-2 or PPAR-γ, leveraging the compound’s thiazolidinone core for hydrogen bonding .
  • QSAR models : Use descriptors (e.g., logP, polar surface area) from analogs with known anti-inflammatory or antidiabetic activity .
  • ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .

Methodological Considerations

Q. How to address low reproducibility in biological assay results?

  • Standardize assay conditions : Control DMSO concentration (<1% v/v) to avoid solvent interference .
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify rapid degradation .
  • Orthogonal assays : Combine enzyme inhibition (e.g., ELISA) with cell-based viability assays (e.g., MTT) .

Q. What analytical techniques resolve degradation products under accelerated stability testing?

  • LC-HRMS : Identify oxidative byproducts (e.g., sulfoxide formation from thione oxidation) .
  • NMR-guided isolation : For structural elucidation of major degradants .

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